molecular formula C24H18N2O2 B13996640 N-(4-benzamidonaphthalen-1-yl)benzamide CAS No. 40484-55-7

N-(4-benzamidonaphthalen-1-yl)benzamide

Cat. No.: B13996640
CAS No.: 40484-55-7
M. Wt: 366.4 g/mol
InChI Key: XVPMQVGFUKFASI-UHFFFAOYSA-N
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Description

N-(4-benzamidonaphthalen-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a naphthalene ring substituted with a benzamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidonaphthalen-1-yl)benzamide typically involves the condensation of 4-aminonaphthalene-1-carboxylic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has also been explored to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidonaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-benzamidonaphthalen-1-yl)benzamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(4-benzamidonaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with key residues in the active site, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrimidin-2-yl)benzamide
  • N-(naphthalen-1-yl)benzamide
  • N-(benzo[d]oxazol-2-ylcarbamothioyl)benzamide

Uniqueness

N-(4-benzamidonaphthalen-1-yl)benzamide stands out due to its unique naphthalene-benzamide structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

40484-55-7

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-benzamidonaphthalen-1-yl)benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-16-22(20-14-8-7-13-19(20)21)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)

InChI Key

XVPMQVGFUKFASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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